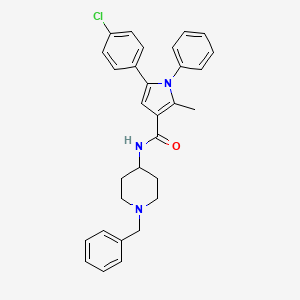![molecular formula C20H21N4O2P B7560785 1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide](/img/structure/B7560785.png)
1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide, commonly known as EDDP, is a synthetic compound that belongs to the class of pyrazolodiazaphosphinines. It has gained significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the treatment of cancer.
Mécanisme D'action
The mechanism of action of EDDP involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. EDDP also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tumor invasion.
Biochemical and Physiological Effects:
EDDP has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. Studies have also shown that EDDP can induce DNA damage and oxidative stress in cancer cells, leading to their death. However, further studies are required to understand the exact biochemical and physiological effects of EDDP on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EDDP is its potent anti-tumor activity and low toxicity towards normal cells. This makes it a promising candidate for cancer therapy. However, the synthesis of EDDP is complex and requires multiple steps, which can be a limitation for its large-scale production. Additionally, further studies are required to understand the pharmacokinetics and pharmacodynamics of EDDP in vivo.
Orientations Futures
There are several future directions for the research on EDDP. One potential direction is the development of novel EDDP analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the synergistic effects of EDDP with other anti-cancer agents. Further studies are also required to understand the molecular mechanisms underlying the anti-tumor activity of EDDP and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of EDDP involves a multi-step process that includes the reaction of 2-chloro-1-ethoxy-3,5-dimethylpyrazole with diphenylphosphinic chloride in the presence of triethylamine. The resulting intermediate is then oxidized with hydrogen peroxide to yield EDDP.
Applications De Recherche Scientifique
EDDP has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Studies have shown that EDDP exhibits potent anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis.
Propriétés
IUPAC Name |
1-ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N4O2P/c1-4-26-27(25)18-15(2)22-24(17-13-9-6-10-14-17)20(18)21-19(23(27)3)16-11-7-5-8-12-16/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIYXMDQNPDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(=O)C2=C(N=C(N1C)C3=CC=CC=C3)N(N=C2C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N4O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)


![N~4~-benzyl-2-[(3,5-difluorobenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560714.png)
![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7560726.png)
![3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)
![4-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7560742.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7560777.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)



